5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide
Overview
Description
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide is an organic compound that features a unique combination of functional groups, including a ketone, sulfonyl, and thienyl group
Preparation Methods
The synthesis of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl ketone: This can be achieved through the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The thienyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of sulfonyl-containing compounds with biological systems, including enzyme inhibition and protein binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its sulfonyl and thienyl groups, which can interact with the active sites of these targets. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can be compared with similar compounds such as:
5-Oxo-2-(phenylsulfonyl)-5-(2-furyl)pentanamide: Similar structure but with a furan ring instead of a thiophene ring.
5-Oxo-2-(phenylsulfonyl)-5-(2-pyridyl)pentanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-oxo-5-thiophen-2-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c16-15(18)14(9-8-12(17)13-7-4-10-21-13)22(19,20)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIOWPSTARPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CS2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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